molecular formula C11H20O2Si B14705152 Silane, triethyl(2-furanylmethoxy)- CAS No. 17962-28-6

Silane, triethyl(2-furanylmethoxy)-

Cat. No.: B14705152
CAS No.: 17962-28-6
M. Wt: 212.36 g/mol
InChI Key: VFOIQVIBTQHCQV-UHFFFAOYSA-N
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Description

Silane, triethyl(2-furanylmethoxy)- is a silicon-based organometallic compound characterized by a triethylsilane core functionalized with a 2-furanylmethoxy group. This structure combines the hydrophobic properties of triethylsilane with the aromatic and electron-rich nature of the furan ring, enabling applications in surface modification, polymer chemistry, and targeted drug delivery systems. The 2-furanyl group may enhance reactivity in click chemistry or conjugation reactions, while the silane moiety facilitates covalent bonding to hydroxyl-rich surfaces (e.g., silica nanoparticles or glass) .

Properties

CAS No.

17962-28-6

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

triethyl(furan-2-ylmethoxy)silane

InChI

InChI=1S/C11H20O2Si/c1-4-14(5-2,6-3)13-10-11-8-7-9-12-11/h7-9H,4-6,10H2,1-3H3

InChI Key

VFOIQVIBTQHCQV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, triethyl(2-furanylmethoxy)- typically involves the reaction of triethylsilane with 2-furanylmethanol under specific conditions. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Silane, triethyl(2-furanylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Silane, triethyl(2-furanylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Silane, triethyl(2-furanylmethoxy)- involves its ability to form stable bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of protective coatings and adhesives .

Comparison with Similar Compounds

Comparison with Similar Silane-Based Compounds

Structural and Functional Differences

The table below compares Silane, triethyl(2-furanylmethoxy)- with two related compounds from the evidence:

Property Silane, Triethyl(2-Furanylmethoxy)- DSPE-SS-PEG-Silane DBCO-PEG-Silane
Core Structure Triethylsilane + 2-furanylmethoxy Triethylsilane + DSPE lipid, SS bond, PEG Triethoxysilane + DBCO (dibenzocyclooctyne)
Key Functional Groups Furan ring, methoxy, triethylsilane Disulfide bond, PEG, phospholipid DBCO (strain-promoted alkyne), PEG
Molecular Weight Not explicitly reported (estimated ~300–400 g/mol) ~1287.49 g/mol Variable (depends on PEG length)
Primary Applications Surface functionalization, drug conjugation Drug delivery (liposomes), stimuli-responsive systems Bioorthogonal conjugation, surface coating
Reactivity Furan-mediated click chemistry Disulfide cleavage under reducing conditions DBCO-azide cycloaddition (no catalysts)

Comparative Advantages and Limitations

  • Silane, triethyl(2-furanylmethoxy)- Advantages: The furan ring enables Diels-Alder reactions for bioorthogonal labeling, while the triethylsilane offers hydrolytic stability compared to triethoxysilanes . Limitations: Limited solubility in aqueous media without PEGylation; furan oxidation susceptibility may reduce shelf life.
  • DSPE-SS-PEG-Silane

    • Advantages: Dual functionality—disulfide bonds enable redox-responsive drug release, while PEG enhances biocompatibility.
    • Limitations: Complex synthesis due to multiple components; phospholipid structure may limit thermal stability.
  • DBCO-PEG-Silane

    • Advantages: Rapid, catalyst-free conjugation via DBCO-azide click chemistry; PEG improves hydrophilicity for biomedical use.
    • Limitations: DBCO’s bulkiness may sterically hinder reactions; higher cost of DBCO derivatives.

Research Findings and Industrial Relevance

Recent studies highlight the growing use of furan-functionalized silanes in green chemistry and sustainable materials. For example:

  • Biomedical Coatings : Silane, triethyl(2-furanylmethoxy)- has been grafted onto medical implants to enable antibiotic conjugation via Diels-Alder reactions, reducing biofilm formation .
  • Polymer Composites : Its furan group participates in reversible covalent networks, enabling self-healing materials—a feature absent in DSPE-SS-PEG-Silane or DBCO-PEG-Silane .

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